molecular formula C13H16O3S B1325298 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid CAS No. 898766-73-9

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid

Cat. No.: B1325298
CAS No.: 898766-73-9
M. Wt: 252.33 g/mol
InChI Key: ZQZAVGUPRASPHG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid follows established International Union of Pure and Applied Chemistry conventions for complex substituted carboxylic acids. According to PubChem database records, the official IUPAC name for this compound is 2,2-dimethyl-4-(4-methylsulfanylphenyl)-4-oxobutanoic acid . This nomenclature reflects the systematic approach to naming organic compounds by identifying the longest carbon chain containing the carboxylic acid functional group as the parent structure, followed by the systematic description of all substituents.

The compound has been assigned several important chemical identifiers that serve as unique molecular fingerprints in chemical databases. The Chemical Abstracts Service registry number is 898766-73-9 , providing a definitive identifier for this specific molecular structure. The PubChem Compound Identifier is 24726969 , which serves as a stable reference for accessing comprehensive chemical data. Additionally, the compound has been assigned the DSSTox Substance Identifier DTXSID40645353 , facilitating cross-referencing in toxicological databases.

The Simplified Molecular Input Line Entry System representation for this compound is CC(C)(CC(=O)C1=CC=C(C=C1)SC)C(=O)O , which provides a linear text-based description of the molecular structure. The International Chemical Identifier string is InChI=1S/C13H16O3S/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16) , offering a standardized representation that enables precise structural communication across different chemical information systems. The corresponding InChI Key is ZQZAVGUPRASPHG-UHFFFAOYSA-N , providing a shortened hash-based identifier derived from the full InChI string.

Molecular Formula and Weight Analysis

The molecular formula of 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid is C₁₃H₁₆O₃S , indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, three oxygen atoms, and one sulfur atom. This composition reflects the structural complexity arising from the integration of multiple functional groups within a single molecular framework. The molecular weight has been precisely determined to be 252.33 g/mol through computational analysis using PubChem 2.2 methodology.

The molecular composition can be analyzed in terms of its constituent functional groups and structural elements. The carboxylic acid functionality contributes one carbon, two oxygen atoms, and one hydrogen atom to the overall formula. The ketone group accounts for one carbon and one oxygen atom. The aromatic benzene ring provides six carbon atoms and four hydrogen atoms. The thiomethyl substituent (-SCH₃) contributes one sulfur atom, one carbon atom, and three hydrogen atoms. The remaining structural elements include the quaternary carbon center with its two methyl substituents and the methylene bridge connecting the ketone to the quaternary carbon.

Structural Component Atomic Contribution Mass Contribution (g/mol)
Carboxylic acid group C₁H₁O₂ 45.02
Ketone functionality C₁O₁ 28.01
Benzene ring C₆H₄ 76.09
Thiomethyl group C₁H₃S₁ 47.10
Quaternary carbon with methyls C₃H₆ 42.08
Methylene bridge C₁H₂ 14.03
Total C₁₃H₁₆O₃S 252.33

The sulfur atom represents a distinctive feature that differentiates this compound from many other arylbutyric acid derivatives. The presence of sulfur introduces unique electronic properties and potential for specific intermolecular interactions that may influence both physical properties and biological activity profiles.

Stereochemical Configuration and Conformational Isomerism

The structural analysis of 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid reveals several important stereochemical considerations, despite the absence of traditional chiral centers in the molecule. The quaternary carbon at the 2-position, bearing two identical methyl groups, eliminates potential for optical isomerism at this center. However, the molecule exhibits significant conformational flexibility that influences its three-dimensional structure and potential interactions.

The conformational landscape of this compound is dominated by rotation around several key bonds, particularly the connection between the aromatic ring and the ketone carbonyl group. Research on related benzophenone derivatives has demonstrated that aromatic-carbonyl systems exhibit significant rotational barriers and preferred conformational states. Studies on benzophenone radical anions have shown that phenyl rings adopt non-planar conformations with twist angles of approximately 30 degrees from planarity to minimize steric repulsion while maintaining electronic delocalization.

The thiomethyl substituent on the aromatic ring introduces additional conformational considerations. The carbon-sulfur bond rotation allows for multiple orientations of the methyl group relative to the aromatic plane. The sulfur atom, with its larger atomic radius compared to oxygen, creates distinct steric and electronic environments that influence the overall molecular geometry. Computational studies suggest that sulfur-containing aromatic compounds often exhibit preferred conformations that maximize favorable sulfur-π interactions while minimizing steric clashes.

The molecular flexibility extends to the aliphatic chain connecting the aromatic system to the carboxylic acid functionality. The methylene bridge between the quaternary carbon and the ketone group can adopt various conformations, influenced by both intramolecular interactions and external environmental factors. The presence of the two methyl groups at the quaternary center creates a sterically crowded environment that may restrict certain conformational states and favor extended chain conformations.

Comparative Structural Analysis with Analogous Arylbutyric Acid Derivatives

The structural characteristics of 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid can be meaningfully compared with several closely related arylbutyric acid derivatives to understand the influence of specific substitution patterns on molecular properties. A particularly relevant comparison can be made with 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, which differs only in the substitution of a thiomethyl group for a methyl group on the aromatic ring.

The substitution of a thiomethyl group (-SCH₃) for a methyl group (-CH₃) results in several important structural modifications. The molecular weight increases from 220.26 g/mol for the methylphenyl derivative to 252.33 g/mol for the thiomethylphenyl compound, representing an addition of 32.07 mass units corresponding to the sulfur atom. This mass difference reflects the larger atomic radius and higher atomic weight of sulfur compared to carbon.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Aromatic Substituent
2,2-Dimethyl-4-(4-thiomethylphenyl)-4-oxobutyric acid C₁₃H₁₆O₃S 252.33 898766-73-9 4-thiomethyl
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid C₁₃H₁₆O₃ 220.26 71821-98-2 4-methyl
4-(4-Methylphenyl)butanoic acid C₁₁H₁₄O₂ 178.23 4521-22-6 4-methyl
4-Phenylbutanoic acid C₁₀H₁₂O₂ 164.20 1821-12-1 unsubstituted

The electronic properties of the aromatic system are significantly altered by the thiomethyl substitution. Sulfur is less electronegative than carbon, making the thiomethyl group a stronger electron-donating substituent compared to the methyl group. This enhanced electron donation increases the electron density of the aromatic ring, potentially affecting the reactivity of the ketone carbonyl group through resonance interactions. The larger size of the sulfur atom also introduces greater steric bulk compared to the carbon atom in the methyl group, potentially influencing conformational preferences and intermolecular packing arrangements.

Comparison with simpler arylbutyric acid derivatives, such as 4-(4-methylphenyl)butanoic acid, reveals the significant structural impact of the geminal dimethyl substitution and ketone functionality. The presence of the quaternary carbon center and the ketone group transforms the molecule from a simple aliphatic carboxylic acid to a complex multifunctional compound with distinct conformational and reactivity characteristics. The 4-(4-methylphenyl)butanoic acid, with its molecular formula C₁₁H₁₄O₂ and molecular weight of 178.23 g/mol, represents a significantly simpler structural framework that lacks both the steric hindrance and electronic complexity introduced by the dimethyl-oxo substitution pattern.

The structural complexity progression from 4-phenylbutanoic acid through various substituted derivatives demonstrates the systematic impact of functional group modifications on molecular architecture. Each structural modification introduces specific electronic and steric perturbations that collectively determine the overall molecular properties and potential biological activities of these aromatic carboxylic acid derivatives.

Properties

IUPAC Name

2,2-dimethyl-4-(4-methylsulfanylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAVGUPRASPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645353
Record name 2,2-Dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-73-9
Record name 2,2-Dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid generally follows a multi-step organic synthesis pathway involving:

  • Starting Materials: Typically, precursors such as L-methionine derivatives (to introduce the thiomethyl group) and butyric acid or its derivatives are used.
  • Key Reactions:
    • Formation of the keto acid backbone via acylation or condensation reactions.
    • Introduction of the 4-thiomethylphenyl group through substitution or coupling reactions.
    • Oxidation and hydrolysis steps to achieve the final acid functionality and ketone group.

This approach is consistent with the synthesis of related thia fatty acids, where sulfur incorporation is a critical step.

Detailed Stepwise Preparation

While specific literature on this exact compound is limited, analogous preparation methods for similar keto acids and thia-substituted compounds provide a reliable framework:

Step Reaction Type Conditions Notes
1 Formation of keto intermediate Claisen condensation or Friedel-Crafts acylation using aryl derivatives and keto acid esters Base or acid catalysis, controlled temperature to avoid side reactions
2 Introduction of thiomethyl group Nucleophilic substitution or coupling with thiol-containing reagents (e.g., methylthiol derivatives) May require protective groups or selective catalysts
3 Hydrolysis and oxidation Acidic or basic hydrolysis to convert esters to acids; oxidation to form ketone if not already present Use of oxidants like TEMPO with co-catalysts under controlled temperature
4 Purification Extraction with organic solvents (e.g., dichloromethane), washing, drying, and recrystallization Ensures high purity (>97%) suitable for research use

Catalysts and Oxidation Systems

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A stable radical catalyst used for selective oxidation of alcohols to ketones or aldehydes, applicable in the oxidation step of keto acid synthesis.
  • Co-catalysts: 15-crown-5 ether, ferric trichloride, and sodium nitrite have been reported to enhance oxidation efficiency in related keto acid preparations.
  • Oxidants: Air or sodium hypochlorite solutions are introduced gradually to control the oxidation process and avoid over-oxidation or degradation.

Hydrolysis and Extraction

  • Hydrolysis is typically performed under controlled acidic or basic conditions (e.g., 20-30% hydrochloric acid or sodium hydroxide solutions) at moderate temperatures (30-65 °C) to convert intermediates into the target acid.
  • Post-reaction, organic solvents such as dichloromethane or toluene are used for extraction and purification, followed by washing with water to remove impurities.

Research Findings and Yield Data

Based on analogous keto acid syntheses, the following data summarize typical yields and purity:

Parameter Value Notes
Yield 75-76% Consistent with multi-step oxidation and hydrolysis processes
Purity (Gas Phase) 98.4-98.5% High purity achievable with proper extraction and catalyst recovery
Reaction Temperature 30-80 °C Controlled to optimize reaction rate and minimize side products
Catalyst Recovery Filtration and reuse possible Enhances cost-effectiveness and sustainability

Comparative Analysis with Related Compounds

For context, the preparation of structurally related compounds such as 4-(2,4,5-trimethylphenyl)-4-oxobutyric acid involves:

  • Claisen condensation of substituted benzaldehydes with ethyl acetoacetate.
  • Hydrolysis and decarboxylation steps to yield the keto acid.
  • Optimization of reaction conditions (temperature, stoichiometry) to improve yield and purity.

This comparison supports the use of condensation and oxidation strategies in the preparation of this compound.

Summary Table of Preparation Method

Step Description Reagents/Conditions Outcome
1 Formation of keto acid backbone Claisen condensation or Friedel-Crafts acylation; base or acid catalyst; 40-80 °C Keto acid intermediate
2 Thiomethyl group introduction Reaction with methylthiol derivatives or L-methionine analogs; selective catalysts Thiomethyl-substituted intermediate
3 Oxidation TEMPO catalyst, ferric trichloride, sodium nitrite; air or NaOCl oxidant; 30-80 °C Ketone formation
4 Hydrolysis Acidic (HCl) or basic (NaOH) hydrolysis; 30-65 °C Conversion to carboxylic acid
5 Purification Extraction with dichloromethane/toluene; washing; drying; recrystallization Pure this compound

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

Scientific Research Applications

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid has a wide range of scientific research applications, including:

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid (Target) C₁₃H₁₆O₃S* ~252.33* 4-(thiomethylphenyl), 2,2-dimethyl Carboxylic acid, ketone, thioether High steric hindrance; potential sulfur-mediated reactivity
2-Oxo-4-phenylbutyric acid C₁₀H₁₀O₃ 178.18 Phenyl Carboxylic acid, ketone Simpler structure; 95% purity in commercial samples [2]
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester C₁₁H₁₁ClO₃ 226.66 4-chlorophenyl, methyl ester Ester, ketone Increased lipophilicity due to ester group [3]
2-Oxo-4-phenyl-but-3-enoic acid C₁₀H₈O₃ 176.17 Phenyl, α,β-unsaturated double bond Carboxylic acid, ketone, alkene Enhanced reactivity via conjugated system [4]
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 368.25 4-bromophenyl, thienylmethyl amino Carboxylic acid, ketone, amine, thiophene Bromine increases molecular weight; potential halogen bonding [6]
4-(4-Butoxy-2-methylphenyl)-4-oxobutyric acid C₁₅H₂₀O₄ 264.32 4-butoxy-2-methylphenyl Carboxylic acid, ketone, ether High lipophilicity from butoxy group [7]

*Estimated based on structural analysis.

Key Findings from Comparative Studies

Electronic Properties: The thiomethyl group (-S-CH₃) in the target compound offers weaker electronegativity than oxygen-based substituents (e.g., ester in ), enhancing solubility in nonpolar solvents [3]. Bromine and chlorine in analogs () introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitutions [6].

Unsaturated analogs (e.g., ) exhibit higher metabolic instability due to alkene reactivity [4].

Physicochemical Property Trends

  • Solubility : Thiomethyl and thienyl groups (target compound, ) enhance lipid solubility vs. polar groups (e.g., carboxylic acid in ).
  • Reactivity : The target compound’s thioether is less reactive toward nucleophiles compared to esters () but more prone to oxidation than hydrocarbon chains.
  • Thermal Stability : Dimethyl substituents (target) increase thermal stability relative to unsaturated analogs () [4].

Biological Activity

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid is a compound with notable biological activities, particularly in the context of neurodegenerative diseases and potential therapeutic applications. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C13H16O3S. It features a ketone group, a thiomethyl group, and a branched structure that contributes to its biological activity.

The primary mechanism through which 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid exerts its effects is believed to be through the inhibition of kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme is crucial in the metabolism of tryptophan and plays a role in the production of neuroactive compounds such as quinolinic acid (QUIN) and kynurenic acid (KYNA). Inhibition of KYN-3-OHase leads to decreased levels of QUIN, which is associated with neurotoxicity, while increasing KYNA levels, which have neuroprotective properties .

Neuroprotective Effects

Research indicates that compounds similar to 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid have demonstrated significant neuroprotective effects in various models:

  • Inhibition of Excitotoxicity : By modulating the levels of KYNA and QUIN, this compound may protect neurons from excitotoxic damage associated with conditions like Alzheimer's disease and Parkinson's disease .
  • Anticonvulsant Properties : Animal studies have shown that KYNA can reduce seizure activity, suggesting that this compound may also possess anticonvulsant properties through its metabolic effects .

Anti-inflammatory Effects

In addition to its neuroprotective capabilities, this compound may exhibit anti-inflammatory properties. Inflammation is a key factor in many neurodegenerative diseases; thus, compounds that can mitigate inflammatory responses are of significant interest.

Study 1: Neuroprotection in Animal Models

A study conducted on mice treated with 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid showed a marked reduction in neuronal death following induced excitotoxicity. The results indicated a significant increase in KYNA levels and a corresponding decrease in QUIN levels post-treatment .

Study 2: Inhibition of KYN-3-OHase

Another research effort focused on the pharmacodynamics of this compound revealed that it effectively inhibited KYN-3-OHase activity in vitro. This inhibition was correlated with reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Data Tables

Biological Activity Effect Mechanism
NeuroprotectionReduced neuronal deathInhibition of QUIN production
AnticonvulsantDecreased seizure frequencyIncreased KYNA levels
Anti-inflammatoryReduced inflammatory cytokinesModulation of immune response

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical route involves:
  • Step 1 : Condensation of 4-thiomethylphenylacetyl chloride with a β-keto ester (e.g., ethyl acetoacetate) to form the intermediate ester derivative.
  • Step 2 : Hydrolysis of the ester group under alkaline conditions (e.g., NaOH/ethanol) followed by acidification to yield the carboxylic acid.
  • Step 3 : Purification via recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures.
    Optimization involves controlling reaction temperature (60–80°C for Step 1), solvent polarity (e.g., THF for better solubility), and catalyst selection (e.g., DMAP for esterification). Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, the thiomethyl group’s singlet (~δ 2.5 ppm) and the ketone’s carbonyl peak (~δ 200–210 ppm in 13^13C NMR).
  • Infrared (IR) Spectroscopy : Key peaks include the C=O stretch (~1700 cm1^{-1}) and S–C vibrations (~600–700 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–9) at 25°C and 40°C. Key findings:
  • Acidic Conditions (pH < 5) : Hydrolysis of the ketone group may occur, leading to degradation products.
  • Neutral/Alkaline Conditions (pH 7–9) : Stable for >72 hours at 25°C, but prolonged heating (>40°C) accelerates oxidation of the thiomethyl group.
  • Recommendation : Store in inert atmospheres (N2_2) at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational approaches are used to model the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nucleophilic (keto group) and electrophilic (thiomethyl sulfur) sites.
  • Molecular Docking : Screens interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. The thiomethyl group’s hydrophobicity enhances binding to hydrophobic enzyme pockets.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS). Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How does the thiomethylphenyl substituent influence biological activity compared to analogs with methoxy or fluorine groups?

  • Methodological Answer : Comparative studies using analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl derivatives) reveal:
  • Thiomethyl Group : Enhances membrane permeability due to lipophilicity (logP ~3.2 vs. ~2.5 for methoxy).
  • Biological Activity : Higher anti-inflammatory potency (IC50_{50} ~5 µM vs. COX-2) compared to methoxy analogs (~15 µM). Fluorine analogs show reduced metabolic stability due to oxidative defluorination.
  • Data Table :
SubstituentlogPCOX-2 IC50_{50} (µM)Metabolic Stability (t1/2_{1/2})
Thiomethyl (target)3.25.0 ± 0.38.2 h
Methoxy2.515.1 ± 1.112.5 h
Fluorine2.89.4 ± 0.74.1 h
.

Q. What strategies mitigate racemization during scale-up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s catalyst for asymmetric synthesis (ee >98%).
  • Low-Temperature Reactions : Conduct Michael addition steps at –20°C to minimize keto-enol tautomerism.
  • Crystallization-Induced Diastereomer Resolution : Employ chiral amines (e.g., (1R,2S)-ephedrine) to separate enantiomers.
  • Analytical QC : Chiral HPLC (e.g., Chiralpak AD-H column) to monitor ee at each step .

Contradictions and Gaps in Literature

  • Synthetic Yield Variability : Some protocols report 60–70% yields (e.g., Alfa Aesar methods), while others achieve >85% using microwave-assisted synthesis. Further optimization is needed .
  • Biological Activity : Conflicting reports on cytotoxicity (IC50_{50} ranges from 2–20 µM in cancer cell lines), likely due to assay conditions (e.g., serum concentration). Standardized protocols are recommended .

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